5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazole ring and an oxadiazole ring, both of which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the formation of the pyrazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones to form the pyrazole ring, followed by the reaction with nitrile oxides to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways essential for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dimethylphenyl)-1H-pyrazole
- 3-(3-methylphenyl)-1,2,4-oxadiazole
- 5-(3-methylphenyl)-1H-pyrazole
Uniqueness
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to the combination of the pyrazole and oxadiazole rings, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to its individual components .
Properties
Molecular Formula |
C20H18N4O |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O/c1-12-5-4-6-15(9-12)19-21-20(25-24-19)18-11-17(22-23-18)16-10-13(2)7-8-14(16)3/h4-11H,1-3H3,(H,22,23) |
InChI Key |
QYVLIFUGXNMRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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